molecular formula C13H21NO3 B2926434 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid CAS No. 436093-17-3

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid

Cat. No. B2926434
CAS RN: 436093-17-3
M. Wt: 239.315
InChI Key: GEQOTAQXXZTTQZ-UHFFFAOYSA-N
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Description

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H21NO3 . It is used in various chemical reactions and has potential applications in drug synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid consists of a piperidine ring attached to a cyclohexylcarbonyl group and a carboxylic acid group . The average mass of the molecule is 239.311 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid are not detailed in the sources, piperidine derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal for creating drugs that exhibit a wide range of pharmacological activities. The cyclohexylcarbonyl group, in particular, can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties .

Development of Anticancer Agents

Piperidine derivatives, including those with the cyclohexylcarbonyl moiety, are explored for their anticancer properties. They can be designed to interact with specific cellular targets, such as enzymes or receptors, which are crucial in the proliferation of cancer cells .

Creation of Antimicrobial and Antifungal Medications

The structural complexity of piperidine-based compounds allows for the development of antimicrobial and antifungal agents. Their mode of action can be tailored to disrupt the cell wall synthesis of microbes or inhibit critical enzymes required for their survival .

Analgesic and Anti-inflammatory Applications

Compounds derived from piperidine have been shown to possess analgesic and anti-inflammatory effects. By modifying the core structure of 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid , researchers can synthesize new molecules that may act on pain receptors or inflammatory pathways .

Neuroprotective and Anti-Alzheimer’s Research

The piperidine ring is a common feature in molecules with neuroprotective properties. Derivatives of 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting enzymes like acetylcholinesterase or by modulating neurotransmitter systems .

Cardiovascular Drug Discovery

Piperidine derivatives are also being investigated for their potential use in cardiovascular drug discovery. They may offer therapeutic benefits in conditions such as hypertension and arrhythmias by affecting ion channels or receptors involved in cardiovascular regulation .

properties

IUPAC Name

1-(cyclohexanecarbonyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h10-11H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQOTAQXXZTTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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